molecular formula C12H21NS B13315330 N-(thiophen-2-ylmethyl)heptan-3-amine

N-(thiophen-2-ylmethyl)heptan-3-amine

Cat. No.: B13315330
M. Wt: 211.37 g/mol
InChI Key: LFRFAIZPFKQQOV-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)heptan-3-amine is an organic compound that features a thiophene ring attached to a heptan-3-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)heptan-3-amine typically involves the reaction of thiophen-2-ylmethanol with heptan-3-amine under specific conditions. One common method is to use a coupling reagent such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes. These processes often use catalytic systems to increase yield and efficiency. The use of organoboron catalysts, for example, has been explored for direct amidation reactions, providing a more environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)heptan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)heptan-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain biochemical pathways. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-yl)nicotinamide: Shares the thiophene ring but has a different amide structure.

    Thiophen-2-ylmethanol: Lacks the heptan-3-amine chain but contains the thiophene ring.

    Heptan-3-amine: Contains the heptan-3-amine chain but lacks the thiophene ring.

Uniqueness

N-(thiophen-2-ylmethyl)heptan-3-amine is unique due to its combination of a thiophene ring and a heptan-3-amine chain. This structural combination imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .

Properties

Molecular Formula

C12H21NS

Molecular Weight

211.37 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)heptan-3-amine

InChI

InChI=1S/C12H21NS/c1-3-5-7-11(4-2)13-10-12-8-6-9-14-12/h6,8-9,11,13H,3-5,7,10H2,1-2H3

InChI Key

LFRFAIZPFKQQOV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)NCC1=CC=CS1

Origin of Product

United States

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